Cas no 1807086-23-2 (Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate)

Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—the chloromethyl, cyano, and difluoromethyl substituents—provide multiple reactive sites for further functionalization, enabling diverse derivatization pathways. The presence of the electron-withdrawing cyano and difluoromethyl groups enhances its reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for constructing complex heterocyclic frameworks. The ethyl ester moiety offers additional flexibility for hydrolysis or transesterification. This compound is particularly useful in the development of bioactive molecules, where its modular reactivity and stability under synthetic conditions are advantageous. Proper handling is required due to the reactive chloromethyl group.
Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate structure
1807086-23-2 structure
Product name:Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate
CAS No:1807086-23-2
MF:C11H9ClF2N2O2
Molecular Weight:274.651168584824
CID:4806522

Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate
    • インチ: 1S/C11H9ClF2N2O2/c1-2-18-11(17)8-3-6(10(13)14)7(5-15)9(4-12)16-8/h3,10H,2,4H2,1H3
    • InChIKey: QORBCBBYPNVKPP-UHFFFAOYSA-N
    • SMILES: ClCC1C(C#N)=C(C(F)F)C=C(C(=O)OCC)N=1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 345
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 63

Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029037649-250mg
Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate
1807086-23-2 95%
250mg
$1,038.80 2022-03-31
Alichem
A029037649-500mg
Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate
1807086-23-2 95%
500mg
$1,836.65 2022-03-31
Alichem
A029037649-1g
Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate
1807086-23-2 95%
1g
$2,808.15 2022-03-31

Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate 関連文献

Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylateに関する追加情報

Ethyl 2-(Chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1807086-23-2)

Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1807086-23-2) is a versatile and highly functionalized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a chloromethyl group, a cyano group, and a difluoromethyl substituent, offers a wide range of potential applications in the development of novel therapeutic agents.

The chloromethyl group in Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate serves as a reactive site for various chemical transformations, making it an ideal intermediate for the synthesis of more complex molecules. This functional group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-nucleophile bonds. Recent studies have demonstrated the utility of this reactivity in the synthesis of biologically active compounds, such as inhibitors of specific enzymes and receptors.

The presence of the cyano group in Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate adds another layer of functionality to the molecule. The cyano group is known for its ability to participate in various chemical reactions, including hydrolysis to form carboxylic acids and reduction to form primary amines. These transformations can be leveraged to introduce additional functional groups or to modify the properties of the final product. For instance, the reduction of the cyano group can lead to the formation of amino derivatives, which are often important intermediates in the synthesis of pharmaceuticals.

The difluoromethyl substituent is another key feature of Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts. The difluoromethyl group can significantly influence the electronic and steric properties of the molecule, affecting its binding affinity and selectivity towards biological targets. Recent research has shown that fluorinated pyridines, such as this compound, exhibit promising activity against various diseases, including cancer and viral infections.

In terms of synthetic methodology, Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate can be synthesized through a multi-step process involving several key reactions. One common approach involves the sequential introduction of the chloromethyl, cyano, and difluoromethyl groups onto a pyridine scaffold. The choice of reagents and reaction conditions is crucial for achieving high yields and purity. For example, the introduction of the chloromethyl group can be achieved through electrophilic aromatic substitution using chloroalkanes, while the cyano group can be introduced via nitrile formation using cyanide salts or other nitrilating agents.

The potential applications of Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate in medicinal chemistry are diverse. One area of particular interest is its use as an intermediate in the synthesis of small-molecule inhibitors targeting specific enzymes or receptors. For instance, recent studies have explored its utility in developing inhibitors for kinases, which are key regulators of cellular signaling pathways and are implicated in various diseases such as cancer and inflammatory disorders. The unique combination of functional groups in this compound allows for fine-tuning of its pharmacological properties to achieve optimal activity and selectivity.

Another promising application is in the development of antiviral agents. The presence of fluorinated groups has been shown to enhance antiviral activity by improving drug penetration into cells and increasing resistance to metabolic degradation. Research has demonstrated that fluorinated pyridines can effectively inhibit viral replication by targeting specific viral enzymes or interfering with viral entry into host cells. Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate could serve as a valuable starting point for designing new antiviral compounds with improved efficacy and safety profiles.

In addition to its applications in drug discovery, Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate has also been investigated for its potential use in agrochemicals. The unique combination of functional groups makes it suitable for developing pesticides with enhanced stability and efficacy against various pests and pathogens. Recent studies have shown that fluorinated pyridines exhibit potent insecticidal and fungicidal activities, making them attractive candidates for agricultural applications.

Despite its numerous advantages, the synthesis and use of Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate require careful consideration of safety and environmental factors. Proper handling procedures should be followed to minimize exposure risks and ensure compliance with regulatory guidelines. Additionally, ongoing research is focused on optimizing synthetic routes to improve yields and reduce waste generation, aligning with green chemistry principles.

In conclusion, Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1807086-23-2) is a highly functionalized pyridine derivative with significant potential in medicinal chemistry, pharmaceutical research, and agrochemical applications. Its unique structural features make it a valuable intermediate for synthesizing biologically active compounds with improved properties. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents and agrochemicals.

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